molecular formula C18H12F2N4O2S2 B3413004 N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide CAS No. 941927-70-4

N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide

Cat. No.: B3413004
CAS No.: 941927-70-4
M. Wt: 418.4 g/mol
InChI Key: AYZQMFRLKXMGLD-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide is a complex organic compound with a unique structure that includes a thiazolo[4,5-d]pyridazin ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolo[4,5-d]pyridazin core, followed by the introduction of the thiophene and difluorophenyl groups. Common reagents used in these steps include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiazolo[4,5-d]pyridazin ring, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its difluorophenyl and thiophene groups, in particular, contribute to its potential as a versatile compound in various research applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4O2S2/c1-9-21-16-17(28-9)15(13-3-2-6-27-13)23-24(18(16)26)8-14(25)22-12-5-4-10(19)7-11(12)20/h2-7H,8H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZQMFRLKXMGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide

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